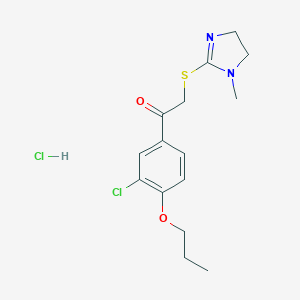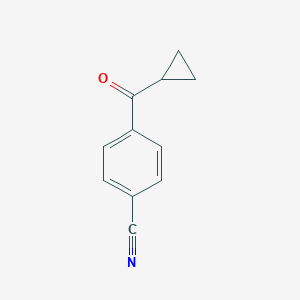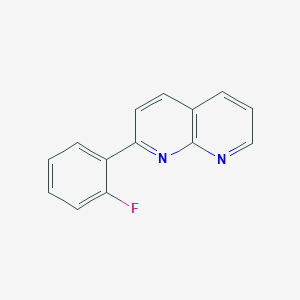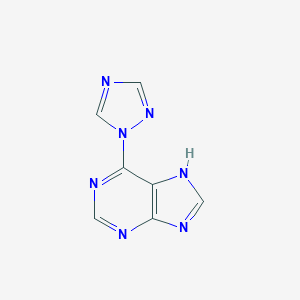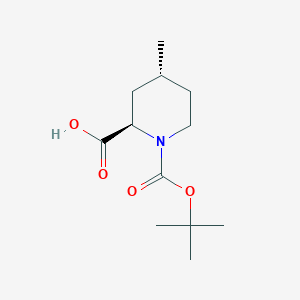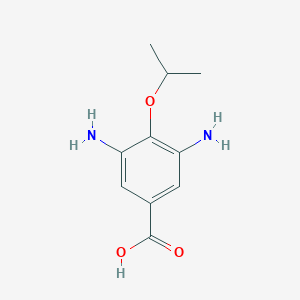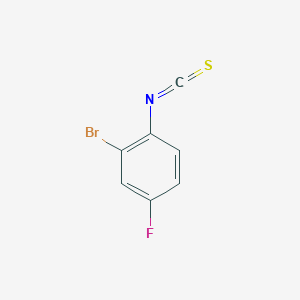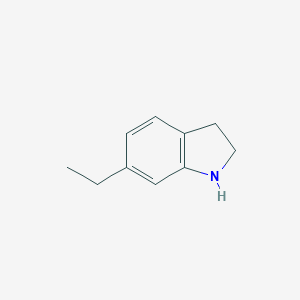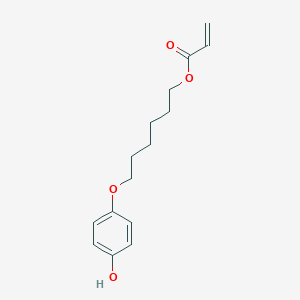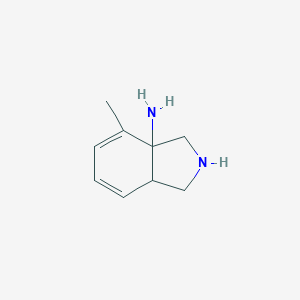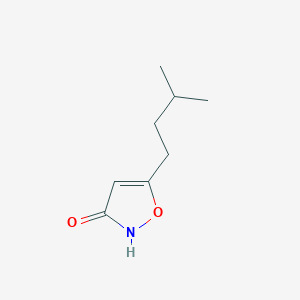
5-Isopentyl-3-isoxazolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopentyl-3-isoxazolol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of isoxazole, which is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. 5-Isopentyl-3-isoxazolol is synthesized using a multi-step procedure that involves the reaction of isoxazole with isopentyl bromide.
Mécanisme D'action
The mechanism of action of 5-Isopentyl-3-isoxazolol is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, 5-Isopentyl-3-isoxazolol has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and anti-cancer properties, 5-Isopentyl-3-isoxazolol has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Isopentyl-3-isoxazolol is its potential therapeutic applications in the treatment of various diseases. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 5-Isopentyl-3-isoxazolol is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the research on 5-Isopentyl-3-isoxazolol. One of the key areas of focus is the development of novel therapeutic applications for this compound. Additionally, further studies are needed to determine the safety and efficacy of 5-Isopentyl-3-isoxazolol in humans. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Finally, the synthesis of novel derivatives of 5-Isopentyl-3-isoxazolol may lead to the development of more potent and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-Isopentyl-3-isoxazolol involves several steps. The first step is the reaction of isoxazole with sodium hydride, which results in the formation of an intermediate compound. This intermediate compound is then reacted with isopentyl bromide to form the final product, 5-Isopentyl-3-isoxazolol.
Applications De Recherche Scientifique
5-Isopentyl-3-isoxazolol has been extensively studied for its potential therapeutic applications. It has been shown to have significant anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 5-Isopentyl-3-isoxazolol has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
192439-68-2 |
|---|---|
Nom du produit |
5-Isopentyl-3-isoxazolol |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
5-(3-methylbutyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)3-4-7-5-8(10)9-11-7/h5-6H,3-4H2,1-2H3,(H,9,10) |
Clé InChI |
HXVJQVLSGXGIGU-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1=CC(=O)NO1 |
SMILES canonique |
CC(C)CCC1=CC(=O)NO1 |
Synonymes |
3(2H)-Isoxazolone,5-(3-methylbutyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



